molecular formula C19H18ClN3O2 B6451611 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile CAS No. 2548981-93-5

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile

Cat. No.: B6451611
CAS No.: 2548981-93-5
M. Wt: 355.8 g/mol
InChI Key: IBCUXUOZSVCENQ-UHFFFAOYSA-N
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Description

3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C19H18ClN3O2 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.1087545 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    • Reduction: Reduction reactions can produce different reduced forms of the compound.

    • Substitution: The presence of functional groups makes it susceptible to various substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Substitution: Reagents such as halogens, amines, or alcohols under catalytic or non-catalytic conditions.

  • Major Products:

    • The major products from these reactions are typically modified forms of the original compound, retaining the core structure while exhibiting new functional groups.

Scientific Research Applications

  • Chemistry:

    • Utilized as an intermediate in the synthesis of more complex organic molecules.

    • Acts as a precursor for various functionalized derivatives.

  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine:

    • Explored as a lead compound in drug discovery, particularly for conditions where modulation of specific molecular targets is beneficial.

  • Industry:

    • Applied in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action: The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets and Pathways:

    • It binds to specific enzymes or receptors, altering their activity.

    • The piperidine moiety may interact with neurological receptors, influencing signaling pathways.

    • The chloropyridine component may interact with particular proteins, affecting cellular processes.

Comparison with Similar Compounds

  • 3-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile

  • 3-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile

  • Highlighting Uniqueness:

    • Compared to the bromine and fluorine analogs, the chlorine atom in the chloropyridine moiety provides distinct chemical reactivity and biological activity.

    • The compound’s unique structure allows it to interact differently with molecular targets, making it potentially more effective in certain applications.

  • The intricate nature of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)benzonitrile opens up a wide array of possibilities in scientific research, making it a valuable compound in various domains.

    Properties

    IUPAC Name

    3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H18ClN3O2/c20-17-12-22-7-4-18(17)25-13-14-5-8-23(9-6-14)19(24)16-3-1-2-15(10-16)11-21/h1-4,7,10,12,14H,5-6,8-9,13H2
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IBCUXUOZSVCENQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC(=C3)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H18ClN3O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    355.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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